Cas no 215876-09-8 (2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester)

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester
- (3R,5R)-6-benzyloxy-3,5-dihydroxy-hexanoic acid tert-butyl ester
- 215876-09-8
- Tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate
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- Inchi: InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1
- InChI Key: BRGGLWKMLWZFAV-LSDHHAIUSA-N
- SMILES: CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O
Computed Properties
- Exact Mass: 310.17802393g/mol
- Monoisotopic Mass: 310.17802393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 10
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 76Ų
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D440150-10mg |
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester |
215876-09-8 | 10mg |
$ 201.00 | 2023-09-07 | ||
TRC | D440150-100mg |
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester |
215876-09-8 | 100mg |
$ 1608.00 | 2023-09-07 |
2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester
Research Briefing on 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester (CAS: 215876-09-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of carbohydrate derivatives as potential therapeutic agents. Among these, the compound 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester (CAS: 215876-09-8) has emerged as a molecule of interest due to its unique structural properties and potential applications in drug development. This research briefing aims to provide an overview of the latest studies and findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
The synthesis of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves a series of stereoselective reactions, as reported in recent literature. Researchers have optimized the synthetic pathway to improve yield and purity, which is critical for its application in medicinal chemistry. The compound's structure, featuring a tert-butyl ester and a phenylmethyl group, contributes to its stability and bioavailability, making it a promising candidate for further pharmacological studies.
In terms of biological activity, preliminary studies have demonstrated that 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester exhibits inhibitory effects on specific enzymatic pathways. For instance, it has been shown to interfere with glycosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibitory activity suggests potential applications in the treatment of metabolic disorders and infectious diseases where glycosidase inhibition is beneficial.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways. Recent in vitro studies indicate that it can influence the expression of genes involved in inflammation and immune response. These findings open new avenues for exploring its use in anti-inflammatory and immunomodulatory therapies.
Despite these promising results, challenges remain in the development of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester as a therapeutic agent. Issues such as pharmacokinetics, toxicity, and formulation need to be addressed through comprehensive preclinical studies. Researchers are currently focusing on optimizing the compound's properties to enhance its efficacy and safety profile.
In conclusion, 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester represents a valuable scaffold in medicinal chemistry with potential applications across various therapeutic areas. Ongoing research efforts are expected to provide deeper insights into its biological activities and therapeutic potential, paving the way for future drug development initiatives.
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